N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, dichlorophenyl group, and dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate dichlorophenyl derivative under acidic conditions. This reaction often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate ring closure.
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Coupling with Dimethoxybenzamide: : The synthesized thiadiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. This step typically occurs under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the thiadiazole ring or the carbonyl group in the benzamide moiety.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the dichlorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives or alcohols.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:
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Medicinal Chemistry: : This compound is investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features that may interact with biological targets.
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Materials Science: : The compound’s stability and electronic properties make it a candidate for use in organic electronics or as a building block in the synthesis of advanced materials.
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Biological Studies: : It is used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, such as kinases or G-protein coupled receptors (GPCRs), modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-benzamide
- N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxyphenylacetamide
Uniqueness
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to the presence of both the dichlorophenyl and dimethoxybenzamide groups, which may confer distinct electronic and steric properties, enhancing its interaction with biological targets and its stability in various applications.
This comprehensive overview should provide a solid foundation for understanding the synthesis, reactions, applications, and mechanisms of this compound
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-11-5-9(6-12(8-11)25-2)15(23)20-17-22-21-16(26-17)13-4-3-10(18)7-14(13)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCZNYFUKJYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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